molecular formula C14H11Cl3N2O3 B1680614 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione CAS No. 415713-60-9

3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione

Cat. No. B1680614
M. Wt: 361.6 g/mol
InChI Key: MWSUIZKGNWELRF-UHFFFAOYSA-N
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Description

3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (also known as CPD-1) is an organochlorine compound. It is a synthetic compound that has been used in scientific research to investigate its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. It has been studied in both in vivo and in vitro experiments.

Scientific Research Applications

Photoluminescent Materials

Research has demonstrated the potential of compounds related to 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione in the development of photoluminescent materials. A study by Beyerlein and Tieke (2000) focused on the synthesis of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units. These polymers exhibit strong photoluminescence, which is valuable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Pigment Applications

The compound has been found applicable as a pigment. Fujii et al. (2002) conducted a study on the crystal structure of related pyrrolo[3,4-c]pyrrole-1,4-dione compounds, noting their potential as useful pigments (Fujii et al., 2002).

Biochemical Research

In the field of biochemistry, compounds similar to 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione have been studied for their biological activities. For instance, Baumann and Przybilski (1990) investigated 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolate oxidase and photosynthesis in certain plant cells, highlighting the biochemical significance of these compounds (Baumann & Przybilski, 1990).

Luminescent Polymer Development

A 2008 study by Zhang and Tieke explored the synthesis and properties of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units. These polymers displayed strong fluorescence, which is of interest for various applications in materials science and optoelectronics (Zhang & Tieke, 2008).

Crystallography

Mizuguchi, Grubenmann, and Rihs (1993) provided insights into the crystal structures of dichlorophenylpyrrolo[3,4-c]pyrrole-1,4-dione derivatives, contributing to the understanding of the physical properties of these compounds (Mizuguchi et al., 1993).

Potential Tyrosine Kinase Inhibitors

In a 2019 study, Kuznietsova et al. designed and synthesized 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives as potential tyrosine kinase inhibitors. Their research explored the interaction of these compounds with ATP-binding domains and cell membranes, indicating their potential in cancer treatment research (Kuznietsova et al., 2019).

properties

IUPAC Name

3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O3/c15-9-2-1-8(7-10(9)16)19-13(20)11(17)12(14(19)21)18-3-5-22-6-4-18/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSUIZKGNWELRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O3
Record name RI-1
Source Wikipedia
URL https://en.wikipedia.org/wiki/RI-1_(chemical)
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360083
Record name RI-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione

CAS RN

415713-60-9
Record name 3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415713-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RI-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415713609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RI-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RI-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8WG8ZRQ99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
A Demeyer, H Benhelli-Mokrani, B Chénais… - … et Biophysica Acta (BBA …, 2021 - Elsevier
Homologous recombination (HR) is involved in repairing DNA double-strand breaks (DSB), the most harmful for the cell. Regulating HR is essential for maintaining genomic stability. In …
Number of citations: 25 www.sciencedirect.com
JFS Carvalho, R Kanaar - Expert opinion on therapeutic targets, 2014 - Taylor & Francis
Introduction: DNA is the target of many traditional non-specific chemotherapeutic drugs. New drugs or therapeutic approaches with a more rational and targeted component are …
Number of citations: 53 www.tandfonline.com
B Budke, HL Logan, JH Kalin… - Nucleic acids …, 2012 - academic.oup.com
Homologous recombination serves multiple roles in DNA repair that are essential for maintaining genomic stability. We here describe RI-1, a small molecule that inhibits the central …
Number of citations: 184 academic.oup.com
A Renodon-Cornire, P Weigel, M Le… - … Research Directions in …, 2013 - books.google.com
Cellular DNA is constantly exposed to the effects of endogenous or environmental agents such as free radicals, radiation and chemicals. In higher organisms, these nucleic alterations …
Number of citations: 9 books.google.com
AV Mazin, OM Mazina - Advances in DNA repair in cancer therapy, 2012 - Springer
Ionizing radiation and various chemotherapeutic agents kill cancer cells by inducing DNA double-strand breaks (DSBs) or interstrand DNA cross links. Cells however can resist the …
Number of citations: 3 link.springer.com
VS Silva - 2014 - teses.usp.br
O glioblastoma (GBM) é um tumor extremamente agressivo e resistente aos tratamentos convencionais. Os agentes utilizados na quimio- e radioterapia são indutores de danos no DNA…
Number of citations: 2 www.teses.usp.br

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